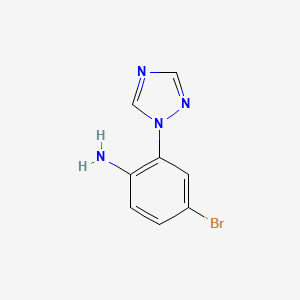
4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline is a chemical compound that features a bromine atom, a triazole ring, and an aniline group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline typically involves the reaction of 4-bromoaniline with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the triazole ring on the aniline derivative. The reaction conditions often involve heating the reactants in a suitable solvent, such as dimethylformamide (DMF), and using a base like potassium carbonate to deprotonate the triazole, enhancing its nucleophilicity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring and aniline group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, such as biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols, and conditions often involve the use of polar aprotic solvents and bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with anticancer and antimicrobial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and polymers.
Materials Science: It is utilized in the development of advanced materials, such as conductive polymers and coordination complexes.
Mécanisme D'action
The mechanism of action of 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound can inhibit certain enzymes or receptors, leading to therapeutic effects. The triazole ring and aniline group can form hydrogen bonds and other interactions with biological targets, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)aniline: Lacks the bromine atom, which can affect its reactivity and applications.
4-bromoaniline: Lacks the triazole ring, limiting its potential in medicinal chemistry.
2-(1H-1,2,4-triazol-1-yl)aniline: Similar structure but different substitution pattern, leading to distinct properties.
Uniqueness
The combination of these functional groups makes it a versatile compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C8H7BrN4 |
|---|---|
Poids moléculaire |
239.07 g/mol |
Nom IUPAC |
4-bromo-2-(1,2,4-triazol-1-yl)aniline |
InChI |
InChI=1S/C8H7BrN4/c9-6-1-2-7(10)8(3-6)13-5-11-4-12-13/h1-5H,10H2 |
Clé InChI |
RYXQUWJMCQQLRB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)N2C=NC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















